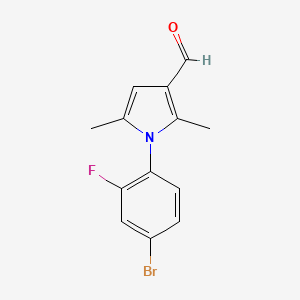

1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

描述

1-(4-Bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 428495-37-8) is a pyrrole-based compound featuring a substituted phenyl ring at the 1-position of the pyrrole core. The molecule contains a bromo and fluoro substituent on the phenyl ring (4-bromo-2-fluorophenyl), along with methyl groups at the 2- and 5-positions of the pyrrole ring and a carbaldehyde functional group at the 3-position. This compound is commercially available as a research chemical (e.g., from Shanghai Aladdin Biochemical Technology Co., Ltd.) and is utilized in materials science, medicinal chemistry, and organic synthesis .

属性

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFNO/c1-8-5-10(7-17)9(2)16(8)13-4-3-11(14)6-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOXFSJXIPYKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=C(C=C2)Br)F)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378135 | |

| Record name | 1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428495-37-8 | |

| Record name | 1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Multi-Step Reaction

This approach involves two primary steps:

- Microwave-Assisted Cyclization :

- Reagents: Toluene-4-sulfonic acid and silica gel.

- Conditions: Neat (no solvent), 180 °C, microwave irradiation.

- Purpose: Formation of intermediate pyrrole derivatives.

Substitution and Hydrogenation Cyclization

This method uses 2-fluoro-alpha-bromoacetophenone as the starting material:

- Substitution Reaction :

- Reactants: 2-fluoro-alpha-bromoacetophenone and 3-oxo-propionitrile.

- Catalyst: Alkaline catalyst (e.g., K₂CO₃ or triethylamine).

- Solvent: Ethyl acetate or acetone.

- Conditions: Reaction at 40–60 °C for 3–6 hours.

- Product: Intermediate compound, 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.

Experimental Details

Step-by-Step Protocol

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Step 1 | Toluene-4-sulfonic acid, silica gel | Microwave irradiation at 180 °C | Pyrrole intermediate |

| Step 2 | Trichlorophosphate | Inert atmosphere, reaction at 20 °C for 0.25 h, heating to 100 °C for 3 h | Formylated pyrrole derivative |

| Step 3 | 2-fluoro-alpha-bromoacetophenone, K₂CO₃, ethyl acetate | Substitution reaction at 40–60 °C for 3–6 h | Intermediate compound (butyronitrile derivative) |

| Step 4 | HZSM-5 molecular sieve, Pd-C catalyst, dioxane | Hydrogenation cyclization at 60–90 °C under hydrogen atmosphere for 15–20 h | Final product (pyrrole carbaldehyde) |

Yield and Purity

The synthesis methods discussed above provide high yields and purity levels:

- Yield of final product ranges from 88% to over 92% depending on the specific conditions employed.

- Purity levels typically exceed 99% , verified through techniques like NMR spectroscopy.

Notes on Optimization

Catalyst Selection

Solvent Choice

Temperature Control

Precise temperature control during microwave irradiation and hydrogenation steps is essential to avoid side reactions and ensure high product purity.

化学反应分析

1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.

科学研究应用

1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry: The compound can be used in the production of specialty chemicals and materials, including dyes and polymers.

作用机制

The mechanism of action of 1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro groups can enhance its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways and cellular processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a family of 1-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehydes, where structural variations arise primarily from substitutions on the aryl ring. Below is a detailed comparison with analogous derivatives, highlighting differences in substituents, molecular properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Molecular Weight :

- Halogenated derivatives (e.g., bromo, chloro, fluoro) exhibit higher molecular weights (312–348 g/mol) compared to alkyl-substituted analogs (227–255 g/mol). For example, the bromo-fluoro substitution in the target compound increases its molecular weight (312.14 g/mol) relative to the isopropyl-substituted derivative (241.33 g/mol) .

In contrast, alkyl substituents (e.g., -butyl, -isopropyl) could improve lipophilicity .

Structural Diversity and Applications: The naphthalenyl-substituted derivative (CAS 347331-95-7) features an extended aromatic system, which may enhance π-π stacking interactions in materials science applications. Its predicted high boiling point (473.6°C) suggests thermal stability .

Research and Development Context

- Synthetic Relevance : The carbaldehyde group in these compounds serves as a versatile handle for further functionalization, such as condensation reactions to form hydrazones (e.g., the triazinyl hydrazone derivative in ).

生物活性

1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS Number: 428495-37-8) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, particularly its antibacterial and antifungal properties, which are essential for developing new therapeutic agents.

- Molecular Formula : C13H11BrFNO

- Molecular Weight : 296.13 g/mol

- Structure : The compound features a pyrrole ring substituted with a bromo and fluoro phenyl group, contributing to its unique biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) :

- A study indicated that pyrrole derivatives exhibited MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

- Specific derivatives demonstrated promising results, with some exhibiting complete bactericidal activity within 8 hours against S. aureus and E. coli at concentrations as low as 0.0195 mg/mL .

Antifungal Activity

The antifungal properties of pyrrole derivatives are also noteworthy. Compounds structurally related to this compound have been evaluated for their efficacy against fungal pathogens.

- Activity Against Fungal Strains :

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives can often be correlated with their chemical structure:

| Substituent | Effect on Activity |

|---|---|

| Bromo Group | Enhances antibacterial activity |

| Fluoro Group | Contributes to overall potency |

| Dimethyl Substitution | Modifies lipophilicity and solubility |

This relationship indicates that strategic modifications in the molecular structure can lead to improved biological efficacy.

Case Studies

Several case studies have investigated the biological activities of related compounds:

- In Vitro Studies :

- Comparative Analysis :

常见问题

Q. What synthetic methodologies are recommended for preparing 1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

Answer: The synthesis typically involves a multi-step approach:

Pyrrole Core Formation : Use a Paal-Knorr reaction to construct the pyrrole ring, employing 2,5-hexanedione and a substituted aniline precursor (e.g., 4-bromo-2-fluoroaniline) under acidic conditions (e.g., acetic acid, 80–100°C) .

Functionalization : Introduce methyl groups at positions 2 and 5 via alkylation (e.g., methyl iodide with a strong base like NaH in THF).

Carbaldehyde Installation : Oxidize the 3-position of the pyrrole using reagents like MnO₂ or PCC (e.g., in dichloromethane under reflux) .

Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and optimize stoichiometry to minimize byproducts like over-oxidized species.

Q. How can researchers effectively purify and characterize this compound?

Answer: Purification :

- Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (e.g., 8:2 to 6:4) to isolate the carbaldehyde derivative.

- Recrystallization : Employ ethanol/water mixtures for high-purity crystals .

Characterization : - NMR : ¹H NMR (CDCl₃) should show distinct signals: aromatic protons (~7.2–7.8 ppm), pyrrole protons (~6.5 ppm), aldehyde proton (~9.8 ppm), and methyl groups (~2.1–2.3 ppm) .

- FT-IR : Confirm the aldehyde group (C=O stretch at ~1680–1700 cm⁻¹) and aromatic C-Br/F vibrations (~600–800 cm⁻¹) .

Q. What are the critical spectroscopic markers for verifying the structure of this compound?

Answer:

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ at m/z ≈ 338.0 (C₁₃H₁₂BrFNO requires 338.0).

- ¹³C NMR : Key signals include the aldehyde carbon (~190 ppm), pyrrole carbons (~110–130 ppm), and quaternary carbons from the bromo-fluorophenyl group .

- XRD : If crystallized, compare unit cell parameters (e.g., space group, bond angles) with structurally analogous pyrroles (e.g., 4-dimethylamino derivatives in ).

Advanced Research Questions

Q. How do electronic effects of the bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Bromo Substituent : Acts as a directing group for Suzuki-Miyaura couplings (e.g., with arylboronic acids using Pd(PPh₃)₄ catalyst, K₂CO₃ base, in DMF/H₂O at 80°C). The para-bromo position enhances regioselectivity .

- Fluoro Substituent : Electron-withdrawing effect stabilizes intermediates in nucleophilic aromatic substitution (e.g., SNAr reactions with amines at 120°C in DMSO) .

Experimental Design : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the phenyl ring and predict reaction sites .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

Answer:

Dose-Response Validation : Re-evaluate IC₅₀ values in standardized assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) with controlled cell lines (e.g., HeLa or MCF-7) .

Metabolite Analysis : Use LC-MS to identify degradation products (e.g., oxidized aldehyde to carboxylic acid) that may skew activity .

Structural Analog Comparison : Benchmark against diarylpyrroles like BM 212 derivatives, where fluorophenyl groups enhance antitubercular activity but reduce solubility .

Q. How can single-crystal X-ray diffraction (SC-XRD) clarify stereoelectronic effects in this compound?

Answer:

- Crystallization : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane).

- Data Collection : Resolve bond lengths (e.g., C-Br ≈ 1.89 Å, C-F ≈ 1.35 Å) and torsion angles between the pyrrole and phenyl rings to assess conjugation .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H···O contacts from the aldehyde) influencing packing and stability .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Answer:

Molecular Docking (AutoDock Vina) : Dock into Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) using the pyrrole core as a hydrophobic anchor .

MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; monitor RMSD fluctuations (<2.0 Å indicates stable binding) .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .

Q. How should researchers address stability issues during long-term storage?

Answer:

- Storage Conditions : Keep under inert atmosphere (N₂) at –20°C in amber vials to prevent aldehyde oxidation .

- Stability Assays : Monitor via HPLC (C18 column, acetonitrile/water gradient) for decomposition products monthly .

- Lyophilization : For aqueous solutions, lyophilize with trehalose (5% w/v) to stabilize the carbaldehyde group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。